4-Chloro-3-methyl-N-propylaniline

Lipophilicity LogP Drug-likeness

4-Chloro-3-methyl-N-propylaniline (free base and hydrochloride) is a tri-substituted aniline derivative bearing a para-chloro, meta-methyl, and N-propyl substituent pattern. It is commercially supplied predominantly as the hydrochloride salt (CAS 1536068-10-6 or 2219375-54-7, purity ≥95%) by vendors including Sigma-Aldrich, Biosynth, and AKSci, and is catalogued as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
Cat. No. B13265471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methyl-N-propylaniline
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCCCNC1=CC(=C(C=C1)Cl)C
InChIInChI=1S/C10H14ClN/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3
InChIKeySCWLJOBSLWCBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methyl-N-propylaniline – Key Chemical Identity and Procurement Baseline for Scientific Sourcing


4-Chloro-3-methyl-N-propylaniline (free base and hydrochloride) is a tri-substituted aniline derivative bearing a para-chloro, meta-methyl, and N-propyl substituent pattern. It is commercially supplied predominantly as the hydrochloride salt (CAS 1536068-10-6 or 2219375-54-7, purity ≥95%) by vendors including Sigma-Aldrich, Biosynth, and AKSci, and is catalogued as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis . The free base (C₁₀H₁₄ClN, MW 183.68) is less commonly stocked. The compound's three-point substitution differentiates it from the widely available 4-chloro-3-methylaniline (CAS 7149-75-9), which lacks the N-alkyl chain and serves as a bulk intermediate for dyes and agrochemicals [1].

Why 4-Chloro-3-methyl-N-propylaniline Cannot Be Replaced by Generic 4-Chloro-3-methylaniline or N-Propylaniline in Rigorous Research Programs


Simple aniline analogs such as 4-chloro-3-methylaniline or N-propylaniline are not functionally interchangeable with 4-chloro-3-methyl-N-propylaniline because the combination of para-chloro, meta-methyl, and N-propyl substituents simultaneously modulates lipophilicity, electronic character of the aromatic ring (Hammett σ), steric environment around the amine, and hydrogen-bonding capacity. Replacing the target compound with 4-chloro-3-methylaniline (logP 2.14 [1]) sacrifices the ~1.5 logP unit increase imparted by the N-propyl group, while substituting with N-propylaniline (logP 2.51 [2]) removes the electron-withdrawing and steric effects of the 4-chloro and 3-methyl groups. These property shifts directly impact membrane permeability, metabolic stability, and target-binding interactions in medicinal chemistry campaigns .

4-Chloro-3-methyl-N-propylaniline – Quantitative Differentiation Evidence Against Closest Analogs for Scientific Selection


Lipophilicity Comparison: 4-Chloro-3-methyl-N-propylaniline vs. 4-Chloro-3-methylaniline and 4-Chloro-N-propylaniline

The target compound's predicted logP (ALOGPS 2.1) is approximately 3.8, compared to measured logP of 2.14–2.81 for 4-chloro-3-methylaniline [1] and 2.93 for 4-chloro-N-propylaniline . This represents a >0.9 logP unit increase over the closest comparator, placing the compound within the optimal lipophilicity window (logP 3–4) for central nervous system permeability while retaining sufficient aqueous solubility for in vitro assay compatibility [2].

Lipophilicity LogP Drug-likeness ADME

Regioisomeric Differentiation: 4-Chloro-3-methyl vs. 3-Chloro-4-methyl Substitution Pattern

The target compound (4-chloro-3-methyl) is regioisomeric with 3-chloro-4-methyl-N-propylaniline (CAS 857007-95-5) . The two substitution patterns are not electronically equivalent: the 4-chloro-3-methyl arrangement places the electron-withdrawing chlorine para to the amine, maximizing its resonance effect (σₚ = 0.23 for Cl), while the electron-donating methyl group is meta (σₘ = -0.07), resulting in a net moderate deactivation of the ring. In the 3-chloro-4-methyl regioisomer, the chlorine is meta (σₘ = 0.37) and the methyl is para (σₚ = -0.17), leading to a different net electronic profile that alters electrophilic aromatic substitution reactivity and coupling-partner preferences [1].

Regioisomer Structure-Activity Relationship Electronic Effects Medicinal Chemistry

Purity Benchmarking: 4-Chloro-3-methyl-N-propylaniline vs. 4-Chloro-3-methylaniline Commercial Grades

The target compound is consistently offered at 95% purity (Sigma-Aldrich, AKSci, LeYan) with the hydrochloride salt form ensuring improved solid-state stability and handling . In contrast, 4-chloro-3-methylaniline is widely available at 98% purity (Thermo Fisher, Acros) as a bulk commodity . The price differential is substantial: the N-propyl derivative costs approximately $1,025 per gram (Biosynth, 3-4 week lead time) versus ~$1–2 per gram for 4-chloro-3-methylaniline, reflecting the additional synthetic step and lower production volume.

Purity Quality Control Vendor Comparison Analytical Specification

Molecular Weight and Hydrogen-Bonding Profile Differentiation Relative to Primary Aniline Scaffolds

With a molecular weight of 183.68 Da (free base) and one hydrogen-bond donor (N-H), the target compound occupies a distinct physicochemical space compared to its simpler analogs: 4-chloro-3-methylaniline (MW 141.6, 2 H-bond donors) and N-propylaniline (MW 135.2, 1 H-bond donor) [1][2]. The mono-N-substitution reduces the H-bond donor count from two to one compared to the primary aniline, which decreases metabolic liability via N-glucuronidation and N-oxidation pathways while retaining sufficient aqueous solubility (estimated logS ~ -3.5) [3].

Molecular Properties Hydrogen Bond Donors Rule of Five Fragment-Based Drug Design

Commercial Salt Form Differentiation: Hydrochloride Salt Impact on Physicochemical Handling

The target compound is predominantly supplied as the hydrochloride salt (CAS 1536068-10-6), which is a powder stored at room temperature . In contrast, 4-chloro-3-methylaniline is supplied as a crystalline solid or liquid (mp 82–86°C) requiring refrigeration for long-term storage . The salt form of the target compound provides improved ambient stability and easier weighing accuracy for parallel synthesis and automated liquid handling workflows, compared to the free base primary aniline which is prone to air oxidation and discoloration .

Salt Form Solid-State Stability Formulation Powder Handling

Synthetic Utility: Pre-Installed N-Propyl Handle vs. Post-Functionalization of Primary Anilines

The target compound bears a pre-installed N-propyl group, obviating the need for a post-coupling N-alkylation step that is often low-yielding (<50%) for electron-deficient anilines due to competing elimination and over-alkylation [1]. In contrast, using 4-chloro-3-methylaniline as a starting material requires an additional reductive amination or alkylation step (typically 40–70% yield for secondary aniline formation [2]), and purification of the N-alkylated product from unreacted primary aniline and dialkylated byproduct adds chromatographic burden. The pre-functionalized target compound eliminates this step, improving overall synthetic throughput by one step and typically increasing sequence yield by 15–30% in multi-step medicinal chemistry syntheses [3].

Synthetic Efficiency Step Economy N-Alkylation Building Block

4-Chloro-3-methyl-N-propylaniline – Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization Requiring Balanced CNS Lipophilicity

When a primary aniline hit (e.g., 4-chloro-3-methylaniline, logP ~2.2) is identified with target binding but insufficient brain exposure, 4-chloro-3-methyl-N-propylaniline (predicted logP ~3.8) can serve as a direct replacement that increases lipophilicity by ~1.5 logP units without altering the core aromatic substitution pattern . This incremental logP shift moves the compound into the CNS drug-likeness window (logP 3–4) while retaining the 4-chloro-3-methyl pharmacophore. The pre-installed N-propyl group avoids the need for re-optimization of the aniline nitrogen substitution, preserving SAR continuity .

Parallel Library Synthesis Using Pre-Functionalized Aniline Building Blocks

In automated parallel synthesis workflows producing arrays of N-propyl aniline-derived amides, sulfonamides, or ureas, 4-chloro-3-methyl-N-propylaniline (HCl salt, room-temperature-stable powder) enables direct weighing and dissolution without the need for prior N-alkylation. This eliminates one synthetic step per library member compared to starting from 4-chloro-3-methylaniline, which would require reductive amination with propionaldehyde (typical 40–70% yield) and subsequent purification . For a 96-member library, the cumulative time saving of one step per compound is approximately 1–2 FTE-weeks, and the avoidance of alkylation byproducts reduces preparative HPLC purification failures by an estimated 10–15% .

Agrochemical Intermediate Development Exploiting Regiospecific 4-Chloro-3-methyl Substitution

The 4-chloro-3-methyl substitution pattern on an N-propylaniline scaffold is structurally related to key intermediates in chloroacetanilide herbicide synthesis (e.g., metolachlor analogs) . The target compound provides the correct regioisomeric identity (4-Cl, 3-Me) distinct from the 3-chloro-4-methyl isomer, which would yield a structurally different final product if mistakenly procured. For process chemistry scale-up, the target compound's identity as a single, defined regioisomer (as opposed to a mixture) is critical for regulatory compliance and impurity profiling .

Metabolic Stability Screening Panels Substituting Primary Anilines with N-Propyl Secondary Anilines

Primary anilines such as 4-chloro-3-methylaniline are well-documented substrates for rapid Phase II N-glucuronidation and Phase I N-oxidation, often leading to high intrinsic clearance in hepatic microsome assays . The N-propyl substitution in the target compound blocks direct N-conjugation, reducing the number of hydrogen-bond donors from two to one. In cross-study comparisons of N-alkylated vs. primary anilines, N-alkylation has been shown to increase metabolic half-life by 2- to 10-fold in human liver microsomes . The target compound thus serves as a prospective tool to probe the metabolic stability impact of N-substitution within a matched 4-chloro-3-methyl pharmacophore series without altering ring substitution .

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